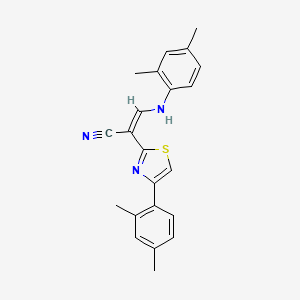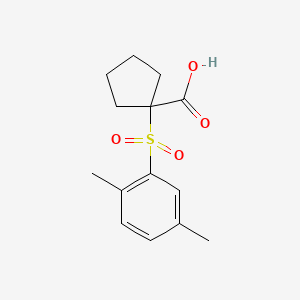![molecular formula C23H22N4O5S3 B2527982 4-(N-benzyl-N-ethylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 887204-11-7](/img/structure/B2527982.png)
4-(N-benzyl-N-ethylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N-benzyl-N-ethylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide, also known as BZS, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. BZS is a sulfonamide-based compound that has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
Scientific Research Applications
Radiosensitization in Cancer Therapy
Radiosensitizers enhance the efficacy of radiation therapy by making cancer cells more susceptible to radiation-induced damage. In this context, 4-[benzyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide has shown promise. Researchers have investigated its impact on breast cancer cells, specifically when exposed to low doses of the compound prior to radiation treatment. The results indicate increased DNA damage and delayed repair pathways, suggesting that pre-exposure to this compound enhances tumor cell responsiveness to radiation .
Microtubule Dynamics Disruption
Microtubules play a crucial role in cell division and are a target for cancer therapies. This compound has been studied for its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. By interfering with microtubule assembly, it may hinder cancer cell proliferation .
Apoptosis Induction
Apoptosis (programmed cell death) is a critical process for maintaining tissue homeostasis. 4-[benzyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide has demonstrated a modest increase in apoptosis, impacting long-term cell survival. This effect could be valuable in cancer treatment strategies .
Anti-Inflammatory Potential
Sulfonamide derivatives often exhibit anti-inflammatory properties. While research is ongoing, this compound’s structural features suggest potential anti-inflammatory effects. Understanding its mechanism of action could lead to novel therapeutic approaches .
Antibacterial Activity
Sulfonamides have a history of antibacterial use. Although not extensively studied for this purpose, the presence of sulfonamide moieties in this compound raises the possibility of antibacterial activity. Further investigations are needed to explore its potential in combating bacterial infections .
properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S3/c1-2-27(15-16-6-4-3-5-7-16)35(31,32)18-10-8-17(9-11-18)22(28)26-23-25-20-13-12-19(34(24,29)30)14-21(20)33-23/h3-14H,2,15H2,1H3,(H2,24,29,30)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOVMGBHDAQBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

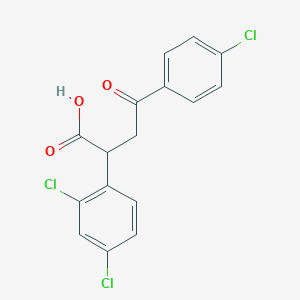
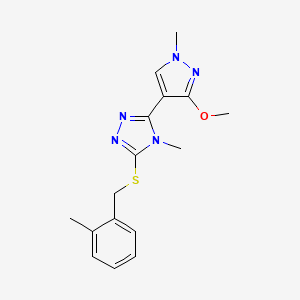
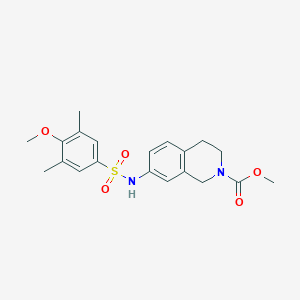
![3-[5-(Trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol](/img/structure/B2527905.png)
![2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2527907.png)
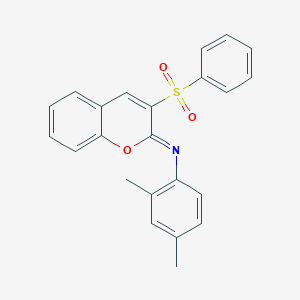


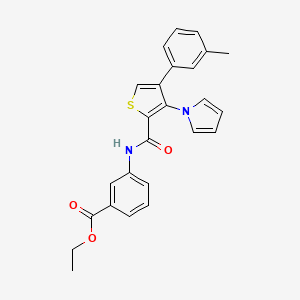
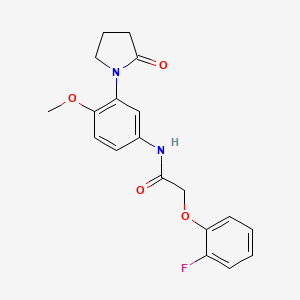
![N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2527918.png)
